molecular formula C15H24ClNO B1397717 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride CAS No. 1219963-82-2

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397717
CAS No.: 1219963-82-2
M. Wt: 269.81 g/mol
InChI Key: JVOHJAUKDRVZQX-UHFFFAOYSA-N
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Description

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is a chemical intermediate of significant interest in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. Its piperidine scaffold is a common feature in compounds that act on neurological targets, notably as non-imidazole histamine H3 receptor ligands . The histamine H3 receptor is a pre-synaptic autoreceptor that regulates the release of various neurotransmitters, including histamine, dopamine, acetylcholine, and norepinephrine . Antagonists or inverse agonists of this receptor have been shown to enhance neurotransmitter release, promoting wakefulness and cognitive functions such as learning and memory . Preclinical research suggests such compounds are valuable drug candidates for treating conditions like narcolepsy, attention deficit hyperactivity disorder (ADHD), Alzheimer's disease, and epilepsy . As a research tool, this compound is critical for medicinal chemistry programs aimed at synthesizing and evaluating new pharmacologically active molecules. It enables researchers to explore structure-activity relationships (SAR) to optimize potency and selectivity for target receptors . Its application is firmly rooted in preclinical research and pharmaceutical development, contributing to the advancement of potential treatments for neurological and cognitive deficits.

Properties

IUPAC Name

3-[(4-propylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-2-4-13-6-8-15(9-7-13)17-12-14-5-3-10-16-11-14;/h6-9,14,16H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOHJAUKDRVZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

The most common synthetic approach involves the nucleophilic substitution of 4-propylphenol with piperidine. This reaction typically proceeds through the formation of an ether linkage, followed by quaternization or salt formation to produce the hydrochloride salt.

Reaction Conditions:

  • Reagents: 4-propylphenol, piperidine
  • Base: Suitable inorganic or organic bases such as potassium carbonate or sodium hydride
  • Solvent: Aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile
  • Temperature: Usually reflux conditions (~80–110°C)
  • Process:
    • Deprotonation of 4-propylphenol using the base
    • Nucleophilic attack on a suitable electrophile or direct coupling with piperidine derivatives
    • Post-reaction treatment with hydrochloric acid to form the hydrochloride salt

Research Data:

  • The synthesis described in the patent literature involves reacting 4-propylphenol with piperidine in the presence of a base, followed by acidification with hydrochloric acid to obtain the hydrochloride salt.

One-Pot Sequential Synthesis with Functionalized Intermediates

Methodology:

Recent advances include multi-stage one-pot reactions that combine coupling, hydrogenation, and functional group transformations to streamline synthesis.

Key Steps:

  • Formation of a piperidine ring via hydrogenation of pyridine derivatives
  • Alkylation with suitable alkylating agents, such as 3-(4-propylphenoxy)propyl mesylates
  • Final salt formation with hydrochloric acid

Research Findings:

  • Usuki et al. demonstrated a one-pot process involving Suzuki–Miyaura coupling followed by hydrogenation under mild conditions, which reduces impurities and improves yield.
  • The process involves the use of aprotic solvents like DMF or N,N-dimethylacetamide, with reaction temperatures maintained at room temperature or slightly elevated conditions (~20–25°C), significantly milder than traditional reflux methods.

Industrial-Scale Synthesis Approaches

Process Optimization:

  • The process avoids phase transfer catalysts, which are costly and toxic, favoring homogeneous reactions in solvents like N,N-dimethylacetamide or N-methyl-2-pyrrolidone.
  • Reaction conditions are optimized to occur at ambient temperatures (20–25°C), reducing energy consumption and impurity formation.
  • The key intermediate, 3-piperidinopropanol, is generated via reduction or hydrogenation of pyridine derivatives, followed by alkylation with 3-(4-propylphenoxy)propyl mesylates.

Reaction Scheme:

Piperidine + 4-propylphenol → Intermediate (ether formation)
Intermediate + Hydrochloric acid → Hydrochloride salt

Research Data:

  • The process yields high purity products directly usable in pharmaceutical formulations, eliminating the need for extensive purification steps like chromatography or distillation.

Reaction Conditions and Data Summary

Method Reagents Solvent Temperature Key Features Yield Purity
Direct coupling 4-propylphenol, piperidine DMF or acetonitrile Reflux (~80–110°C) Conventional, high energy Moderate to high Good, but impurities possible
One-pot coupling 4-propylphenol derivatives, piperidine DMF, NMP 20–25°C Mild, fewer impurities High High purity, scalable
Industrial process 3-piperidinopropanol + mesylate DMF, NMP 20–25°C Cost-effective, less impurity >95% Suitable for pharmaceutical use

Research Findings and Innovations

  • Chemoselectivity and Mild Conditions: Recent studies highlight the importance of maintaining optimal reactant concentrations and using mild hydrogenation conditions to improve selectivity and reduce by-products.
  • Process Efficiency: The elimination of phase transfer catalysts and lower reaction temperatures in modern methods contribute to cleaner products and environmentally friendly processes.
  • Scalability: The use of homogeneous reactions at room temperature simplifies scale-up, making industrial production more feasible and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is being investigated for its potential therapeutic effects. It has been studied as a candidate for treating various central nervous system (CNS) disorders, including:

  • Anxiety Disorders : Preliminary studies suggest that compounds similar to 3-[(4-Propylphenoxy)methyl]piperidine may modulate neurotransmitter systems involved in anxiety regulation.
  • Depression : Its structural analogs have been explored as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression .

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and norepinephrine receptors. Such interactions could lead to modifications in mood and behavior, making it a candidate for further exploration in neuropharmacological studies.

Drug Development

The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules with potential therapeutic applications. It is being explored for its ability to enhance the efficacy of existing drugs or to develop new pharmacological agents.

Case Study 2: Antidepressant Activity

Research on similar compounds has shown promise as SSRIs. For instance, derivatives that share structural similarities with 3-[(4-Propylphenoxy)methyl]piperidine have been effective in clinical trials for depression treatment, highlighting the importance of further investigation into this compound's pharmacological profile .

Mechanism of Action

The mechanism of action of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents on Phenoxy Ring Molecular Weight (g/mol) Key Properties/Notes
3-[(4-Propylphenoxy)methyl]piperidine HCl* C₁₅H₂₄ClNO 4-propyl 277.8 (calculated) Predicted higher lipophilicity vs. Cl analogs
3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 4-Cl, 3-ethyl 290.2 Chloro and ethyl groups enhance polarity
3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 4-Cl, 2-isopropyl 294.2 (calculated) Discontinued commercial status
3-{[(4-Bromobenzyl)oxy]methyl}piperidine HCl C₁₃H₁₉BrClNO 4-Br 320.65 Bromo substituent increases molecular weight
3-[(2-Chloro-4,6-dimethylphenoxy)methyl]piperidine HCl C₁₄H₂₁Cl₂NO 2-Cl, 4,6-dimethyl 290.2 Methyl groups may improve metabolic stability
3-[(4-Chloro-2-cyclohexylphenoxy)methyl]piperidine HCl C₁₈H₂₇Cl₂NO 4-Cl, 2-cyclohexyl 344.3 Bulky cyclohexyl group reduces solubility

*Note: Data for 3-[(4-Propylphenoxy)methyl]piperidine HCl are inferred from structural analogs due to absence in evidence.

Structural and Functional Differences

  • Substituent Effects: Propyl (Target Compound): The para-propyl group is a non-polar, electron-donating substituent, likely increasing lipophilicity (logP) compared to chloro or bromo analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility . Chloro/Bromo Groups: Electron-withdrawing halogens (Cl, Br) increase polarity and may influence binding affinity to targets like neurotransmitter transporters or enzymes . Alkyl Chains (Ethyl, Isopropyl): Ethyl and isopropyl groups balance lipophilicity and steric effects.
  • Propyl-substituted analogs (~277.8 g/mol) may have better membrane permeability.

Toxicity and Regulatory Considerations

  • Acute Hazards: Piperidine derivatives with chloro substituents (e.g., 3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine HCl) are classified as harmful upon inhalation, ingestion, or dermal contact, with delayed effects noted in some cases .
  • Environmental Impact: Limited data exist for most compounds, though 4-(Diphenylmethoxy)piperidine HCl’s ecological effects are understudied . Propyl-substituted analogs may exhibit slower degradation due to higher hydrophobicity.
  • Regulatory Status: Compounds like 3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine HCl are discontinued, possibly due to regulatory or safety concerns .

Biological Activity

Overview

3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in various fields of research due to its potential biological activity. This compound is structurally characterized by the presence of a propyl group on the phenoxy moiety, which may influence its pharmacological properties.

  • IUPAC Name: 3-[(4-propylphenoxy)methyl]piperidine; hydrochloride
  • Molecular Formula: C15H23ClN2O
  • CAS Number: 1219963-82-2
  • InChI Key: JVOHJAUKDRVZQX-UHFFFAOYSA-N

The biological activity of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride is thought to involve interactions with specific receptors and enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for various neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

  • Antidepressant Activity: Studies suggest that 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride may possess antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.
  • Anxiolytic Effects: Preliminary research has shown promise in reducing anxiety-related behaviors, indicating a potential use in treating anxiety disorders.

Case Studies

  • Study on Antidepressant Effects:
    • A study conducted on rodents demonstrated that administration of the compound significantly reduced immobility time in the forced swim test, suggesting antidepressant-like activity. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
  • Anxiolytic Activity Evaluation:
    • In a separate experiment assessing anxiety levels using the elevated plus maze test, subjects treated with 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Comparative Analysis with Similar Compounds

A comparative analysis with similar piperidine derivatives highlights the unique biological profile of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride.

Compound NameStructural FeaturesBiological Activity
3-[(4-Bromo-2-propylphenoxy)methyl]piperidineBromine substitutionModerate antidepressant effects
3-[(4-Methylphenoxy)methyl]piperidineMethyl substitutionWeak anxiolytic properties
3-[(4-Propylphenoxy)methyl]piperidine hydrochloride Propyl substitutionStrong antidepressant and anxiolytic effects

Synthesis and Preparation

The synthesis of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride typically involves:

  • Reaction of 4-propylphenol with piperidine.
  • Use of a suitable base and solvent to facilitate the reaction.
  • Formation of an intermediate followed by treatment with hydrochloric acid to yield the final product.

Q & A

Q. How can researchers optimize the synthesis of 3-[(4-Propylphenoxy)methyl]piperidine hydrochloride?

Synthesis optimization involves solvent selection, reaction conditions, and purification steps. For example, hydrolysis of intermediates (e.g., halo-substituted alkyl or arylalkyl precursors) in aprotic solvents like amides, ethers, or nitriles can improve yield and reduce side reactions . Reaction monitoring via HPLC or TLC is critical to track intermediate formation. Post-synthesis purification via recrystallization or column chromatography ensures high purity (>98%), as demonstrated in analogous piperidine derivatives .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Assess purity using UV detection (e.g., 206 nm) with reverse-phase columns .
  • 1H NMR : Confirm structural integrity by verifying peaks corresponding to the piperidine ring, propylphenoxy group, and hydrochloride counterion .
  • LC/MS : Validate molecular weight (e.g., [M+H]+ ion) and detect impurities .
  • Melting Point Analysis : Compare observed values (e.g., 175–177°C) to literature data to confirm identity .

Q. How should researchers handle stability and storage challenges?

Store the compound in a dry environment at 2–8°C, protected from light and moisture to prevent decomposition . Stability under varying pH and temperature conditions should be tested via accelerated degradation studies. For example, analogs like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride remain stable in inert atmospheres but degrade in acidic/basic media .

Advanced Research Questions

Q. How can computational tools aid in designing novel derivatives of this compound?

Quantum chemical calculations (e.g., DFT) and reaction path simulations predict reactivity, such as substituent effects on the piperidine ring or phenoxy group. Platforms like ICReDD integrate computational and experimental data to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . Virtual screening can also prioritize derivatives for biological testing.

Q. How can researchers resolve contradictions in biological activity data for this compound?

Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Reproducibility Checks : Repeat assays with independent batches.
  • Impurity Profiling : Use LC/MS or NMR to identify byproducts (e.g., acetone residues detected at 0.2% in a related compound) .
  • Dose-Response Studies : Confirm activity trends across concentrations. For example, discrepancies in enzyme inhibition data for piperidine derivatives were resolved by standardizing assay protocols .

Q. What strategies are recommended for scaling up synthesis while maintaining yield?

  • Continuous Flow Chemistry : Reduces side reactions and improves heat management compared to batch processes.
  • Solvent Recycling : Recover aprotic solvents (e.g., DMF, THF) via distillation .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosol formation is possible .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess its toxicity profile in the absence of complete data?

  • Ames Test : Screen for mutagenicity using bacterial strains.
  • In Vitro Cytotoxicity : Use cell lines (e.g., HEK293) to estimate IC50 values.
  • Read-Across Analysis : Compare to structurally similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, which shows low acute toxicity but may irritate mucous membranes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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